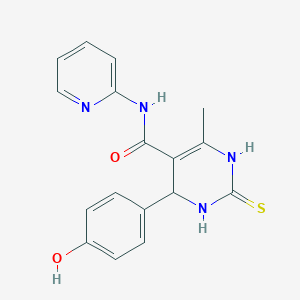

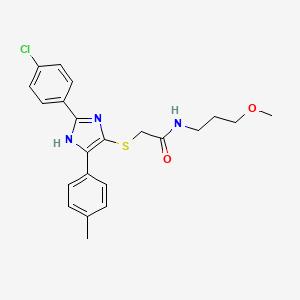

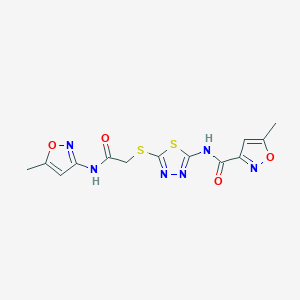

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would further define its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

Scientific Field

Medicinal Chemistry and Oncology

Summary of Application

This compound has been investigated for its potential antiproliferative effects against various cancer cell lines. The focus is on its ability to inhibit cell growth and induce apoptosis in cancerous cells.

Methods of Application

The compound was synthesized and then subjected to in vitro assays to determine its growth inhibitory effects. Cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) were treated with varying concentrations of the compound.

Results

The compound displayed low micromolar GI50 values, indicating potent antiproliferative activity. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9, and reduced the expression levels of proliferating cell nuclear antigen (PCNA), suggesting a complex action that combines antiproliferative effects with the induction of cell death .

Fluorescence-Based pH Sensing

Scientific Field

Analytical Chemistry and Sensor Technology

Summary of Application

Derivatives of the compound have shown promise as pH indicators due to their fluorescence properties. This application is significant for biological and chemical sensing where pH changes need to be monitored.

Methods of Application

The compound’s fluorescence intensity and its changes under different pH conditions were measured. The ratiometric pH sensing capabilities were evaluated to determine its effectiveness as a pH indicator.

Results

One of the derivatives, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, emerged as a potent pH indicator enabling both fluorescence intensity-based and ratiometric pH sensing .

Quantum Chemical Calculations for Drug Design

Scientific Field

Computational Chemistry and Drug Development

Summary of Application

The compound’s structural properties were analyzed using quantum chemical calculations to predict its behavior and interactions with biological targets, aiding in drug design.

Methods of Application

Density Functional Theory (DFT) calculations were performed to analyze the electronic structure, including HOMO and LUMO energies, and NLO properties. These theoretical studies were supported by spectroscopic methods like FTIR, UV-Vis, and NMR.

Results

The quantum chemical calculations provided insights into the electronic and structural properties of the compound, which are theoretically and experimentally compatible with its potential as a drug active substance .

Synthesis of Novel Heterocyclic Compounds

Scientific Field

Organic Chemistry and Synthesis

Summary of Application

The compound serves as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

Methods of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using the compound as a precursor. The synthesis involved various chemical reactions and techniques to create a library of new molecules.

Results

The newly synthesized heterocyclic compounds were evaluated for their biological activities, demonstrating the versatility of the original compound in generating pharmacologically active structures .

Enzyme-Mediated Aldol Reactions in Organic Synthesis

Scientific Field

Organic Chemistry and Biocatalysis

Summary of Application

The compound has been utilized in enzyme-mediated aldol reactions, which are valuable for constructing carbon-carbon bonds in the synthesis of complex organic molecules.

Methods of Application

The compound was involved in a transaminase-mediated aldol reaction, serving as a substrate for the synthesis of styryl pyridines. The reaction conditions included a buffer system at pH 7.5, with the enzyme cell lysate catalyzing the reaction at 37°C for 16 hours .

Results

The aldol reaction proceeded with high selectivity and yield, producing styryl pyridines that are important intermediates in organic synthesis. The process demonstrates the compound’s utility in biocatalytic procedures .

Nonlinear Optical (NLO) Properties for Material Science

Scientific Field

Material Science and Photonics

Summary of Application

The compound’s derivatives have been studied for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics.

Methods of Application

Quantum chemical calculations, including Density Functional Theory (DFT), were employed to investigate the NLO properties. Spectroscopic techniques like FTIR, UV-Vis, and NMR supported the computational findings .

Results

The studies revealed that the compound’s derivatives exhibit promising NLO behavior, which could be harnessed in the development of new materials for optical devices .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-10-14(16(23)20-13-4-2-3-9-18-13)15(21-17(24)19-10)11-5-7-12(22)8-6-11/h2-9,15,22H,1H3,(H,18,20,23)(H2,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMLIMJUDRLREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2626145.png)

![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)

![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)

![(3,5-Dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2626162.png)